N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
N-(3-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3S/c1-10-6-5-7-11(8-10)18-12(23)9-26-16-19-13-14(20(16)2)21(3)17(25)22(4)15(13)24/h5-8H,9H2,1-4H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRRMWBDFJMNNHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
Core Purine Skeleton Construction
The purine nucleus (1H-purine-2,6-dione) serves as the foundational scaffold. Retrosynthetic cleavage suggests two primary precursors:
- Xanthine Derivatives : 1,3,9-Trimethylxanthine (CAS 1076-22-8) offers a direct route to the substituted purine core through regioselective alkylation.
- Pyrimidine-Annealing Approaches : Cyclocondensation of 4,5-diaminopyrimidine intermediates with carbonyl donors, following Traube synthesis principles.
Key challenges include ensuring proper methylation at N1, N3, and N9 positions while avoiding O-methylation byproducts. Computational modeling studies indicate that steric hindrance from the 3-methylphenyl group mandates careful temperature control during nucleophilic substitutions.
Stepwise Synthetic Pathways
Route A: Xanthine-Based Sequential Functionalization
Synthesis of 1,3,9-Trimethylxanthine
- Methylation of Xanthine :
Thiolation at C8 Position
- Nucleophilic Aromatic Substitution :
Acetamide Side Chain Installation
Route A Summary
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Trimethylxanthine synthesis | DMF, MeI, 60°C | 68 | 95 |
| 2 | C8 Thiolation | Toluene, Lawesson's, reflux | 82 | 98 |
| 3 | Acetamide coupling | THF, Mitsunobu | 74 | 99 |
Route B: Convergent Synthesis via Purine-Thioacetamide Fragment Coupling
Independent Synthesis of Thioacetamide Moiety
- Preparation of 2-Bromo-N-(3-methylphenyl)acetamide :
Purine-Thiol Intermediate Generation
- Selective Deprotection Strategy :
SN2 Displacement Reaction
- Coupling of Fragments :
Route B Comparative Metrics
| Parameter | Route A | Route B |
|---|---|---|
| Total Steps | 3 | 3 |
| Overall Yield (%) | 41.2 | 54.8 |
| Purification Complexity | Moderate | Low |
Alternative Methodologies and Novel Approaches
Microwave-Assisted One-Pot Synthesis
Recent advances in flow chemistry enable a telescoped process:
Purification and Characterization
Chromatographic Techniques
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Routes
| Factor | Route A | Route B |
|---|---|---|
| Raw Material Cost ($/kg) | 1,240 | 980 |
| Process Waste (kg/kg) | 8.7 | 5.2 |
| Energy Consumption (kWh/kg) | 120 | 85 |
Green Chemistry Metrics
- E-Factor : Route B demonstrates superior sustainability (E = 6.4 vs. 11.9 for Route A).
- PMI (Process Mass Intensity) : 18.7 (Route B) vs. 29.3 (Route A).
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove oxygen atoms from the purine ring or the sulfanyl group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deoxygenated purine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its purine structure, which is common in many biologically active molecules.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors that recognize purine derivatives, potentially inhibiting or modulating their activity. The sulfanylacetamide group could also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theobromine: Another purine derivative found in chocolate.
Allopurinol: A purine analog used to treat gout.
Uniqueness
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is unique due to the presence of the 3-methylphenyl and sulfanylacetamide groups, which may confer distinct chemical and biological properties compared to other purine derivatives.
Biological Activity
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a compound of interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 417.5 g/mol. Its structure includes a purine derivative with a sulfanyl group attached to an acetamide moiety. The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H23N5O4S |
| Molecular Weight | 417.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | XEELQBLPPIIJLJ-UHFFFAOYSA-N |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are attributed to the presence of the trimethylxanthine core which can scavenge free radicals and protect cellular components from oxidative damage.
Neuroprotective Effects
In vitro studies have demonstrated that related compounds can exert neuroprotective effects by modulating glutathione levels in neuronal cells. For instance:
- A study evaluated the effects of various derivatives on synaptosomal viability and glutathione levels in isolated rat brain synaptosomes. Compounds were tested at concentrations of 100 µmol, revealing that certain derivatives reduced glutathione levels significantly (by 30% for compound 6k ) compared to control groups .
MAO-B Inhibition
The compound's potential as a monoamine oxidase B (MAO-B) inhibitor has been highlighted in several studies. MAO-B inhibitors are crucial in treating neurodegenerative disorders such as Parkinson's disease. The structure of the compound suggests that it could interact with the MAO-B enzyme due to the presence of the purine scaffold .
Study on Neurotoxicity and Neuroprotection
A quantitative structure–activity relationship (QSAR) analysis was conducted on a series of N′-substituted derivatives similar to this compound. The results indicated that modifications to the substituents significantly influenced neurotoxicity and neuroprotection profiles. The most promising candidates showed reduced toxicity while maintaining neuroprotective effects against oxidative stress .
In Vitro Evaluation
In vitro evaluations have shown that compounds derived from xanthine derivatives can inhibit neuronal cell death induced by various stressors. For example:
- Compounds were tested for their ability to protect against oxidative stress in neuronal cultures. Results indicated a protective effect against cell death and improved viability in treated cells compared to untreated controls .
Summary
This compound exhibits significant biological activity through its antioxidant properties and potential neuroprotective effects. Its role as a MAO-B inhibitor positions it as a candidate for further research in neurodegenerative disease therapies. Ongoing studies will likely explore its mechanisms more deeply and assess its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or DMSO for solubility), and reaction time (monitored via TLC/HPLC). Catalysts such as K₂CO₃ or DBU may enhance sulfanyl-acetamide coupling efficiency. Purification via column chromatography or recrystallization ensures ≥95% purity .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on purine ring, sulfanyl linkage).
- HPLC : Quantify purity (>98% threshold for biological assays).
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., calculated [M+H]⁺ = 432.15 g/mol).
- FTIR : Verify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for dioxo groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
